2-Nitroso-1-naphthol
Overview
Description
2-Nitroso-1-naphthol is an organic compound with the molecular formula C10H7NO2. It is a derivative of naphthol, characterized by the presence of a nitroso group (-NO) at the second position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its vibrant color and is used in various chemical applications, including as a complexing agent and in analytical chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-Nitroso-1-naphthol are various metal ions, including cobalt (Co) , thorium (Th IV) , titanium (Ti IV) , iron (Fe III) , lead (Pb II) , and chromium (Cr III) . These metal ions play crucial roles in various biological and environmental processes.
Mode of Action
This compound acts as a selective complexing agent , forming deeply colored complexes with its target metal ions . This interaction results in the extraction of these ions, facilitating their separation and preconcentration .
Pharmacokinetics
It’s known that most organic nitrates, like this compound, are extensively metabolized by hydrolysis to inorganic nitrites .
Result of Action
The primary result of this compound’s action is the extraction and preconcentration of specific metal ions . This property makes it useful in various applications, such as the detection of trace metals . It’s worth noting that the compound can cause eye irritation and damage in some individuals .
Action Environment
The action of this compound can be influenced by environmental factors. Additionally, the compound’s effectiveness in extracting metal ions can be affected by the presence of other ions or compounds in the environment .
Biochemical Analysis
Biochemical Properties
2-Nitroso-1-naphthol interacts with various biomolecules in biochemical reactions. It forms stable complexes with cobalt ions . The nature of these interactions involves the formation of a stable cobalt-2-Nitroso-1-naphthol complex .
Cellular Effects
It is known to cause irritation of the digestive tract and respiratory tract, and may cause skin and eye irritation
Molecular Mechanism
It is known to form stable complexes with cobalt ions This suggests that it may interact with biomolecules through binding interactions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is used in the extraction of cobalt ion as a selective complexing agent
Metabolic Pathways
It is known to form stable complexes with cobalt ions , suggesting it may interact with enzymes or cofactors in metabolic pathways
Transport and Distribution
It is known to form stable complexes with cobalt ions , which suggests it may interact with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroso-1-naphthol can be synthesized through the nitrosation of 2-naphthol. The reaction involves treating 2-naphthol with nitrous acid (HNO2), which results in the formation of this compound and water as a byproduct: [ \text{C10H7OH} + \text{HNO2} \rightarrow \text{C10H6(NO)OH} + \text{H2O} ] This reaction typically requires acidic conditions to facilitate the formation of nitrous acid from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl) .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroso-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The nitroso group can be reduced to an amino group, forming 2-amino-1-naphthol.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonic acid derivatives under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: 2-Amino-1-naphthol.
Substitution: Various substituted naphthol derivatives depending on the electrophile used.
Scientific Research Applications
2-Nitroso-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent for the detection and quantification of metal ions such as cobalt, iron, and lead.
Biology: Employed in the study of enzyme activities and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological molecules.
Comparison with Similar Compounds
1-Nitroso-2-naphthol: Similar in structure but with the nitroso group at the first position and the hydroxyl group at the second position.
2-Nitro-1-naphthol: Contains a nitro group (-NO2) instead of a nitroso group.
1-Naphthol: Lacks the nitroso group, only has a hydroxyl group at the first position .
Uniqueness: 2-Nitroso-1-naphthol is unique due to its specific arrangement of functional groups, which allows it to form highly stable and colored complexes with metal ions. This property makes it particularly valuable in analytical chemistry for the detection and quantification of trace metal ions .
Properties
IUPAC Name |
2-nitrosonaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11-13/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUYTOYKQOAVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059625, DTXSID401318701 | |
Record name | 2-Nitroso-1-naphthalenol | |
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Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green or gold colored powder; [MSDSonline] | |
Record name | 2-Nitroso-1-naphthol | |
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Vapor Pressure |
0.0000911 [mmHg] | |
Record name | 2-Nitroso-1-naphthol | |
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CAS No. |
132-53-6, 6373-60-0 | |
Record name | 2-Nitroso-1-naphthol | |
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Record name | 2-Nitroso-1-naphthol | |
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Record name | 2-NITROSO-1-NAPHTHOL | |
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Record name | 1-Naphthalenol, 2-nitroso- | |
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Record name | 2-Nitroso-1-naphthalenol | |
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Record name | 2-nitroso-1-naphthol | |
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Record name | 2-NITROSO-1-NAPHTHOL | |
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Record name | 2-NITROSO-1-NAPHTHOL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Nitroso-1-naphthol?
A1: this compound has a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques. Researchers have utilized UV-Vis spectrophotometry in ethanol and ethanol-water solutions to determine its absorption characteristics. [] Additionally, Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectroscopy have been employed to analyze its vibrational behavior in the condensed phase. []
Q3: Does this compound exhibit conformational flexibility?
A3: Yes, potential energy surface scan studies revealed that this compound demonstrates conformational flexibility. [] The introduction of the nitroso group into the 1-naphthol structure significantly alters its structural parameters. []
Q4: How does the stability of this compound vary under different conditions?
A4: The stability of this compound loaded on polyurethane foam (PUF) was investigated, and it was observed that the pH of the solution significantly impacted the sorption behavior of metal ions. []
Q5: Can this compound be used for the preconcentration of metal ions?
A5: Yes, this compound, particularly its sulfonated derivative (this compound-4-sulfonic acid), has shown promise as a chelating agent for the preconcentration of trace metals from various matrices. This has been demonstrated for cadmium, [] antimony, [] copper, [] cobalt, [, , ], nickel, [] manganese, [, ], vanadium, [] and silver. []
Q6: How is this compound employed in the preconcentration of metals for analytical purposes?
A6: Several approaches have been explored, including:
- Solid-phase extraction: Utilizing this compound-4-sulfonic acid in conjunction with tetradecyldimethylbenzylammonium chloride (TDBA) and a solid support like naphthalene or benzophenone allows for the extraction of metal ions from aqueous solutions. After filtration, the metal complex can be eluted and quantified using techniques such as differential pulse polarography (DPP) or atomic absorption spectrometry (AAS). [, , , , , , , , , ]
- Column preconcentration: Packing the this compound-4-sulfonic acid-TDBA-naphthalene adsorbent into a column enables the preconcentration of metal ions from larger volumes of aqueous solutions. [, ]
- Impregnated resin: Immobilizing this compound-4-sulfonic acid on a resin, such as MCI GEL CHP20P, provides an effective sorbent for online preconcentration of metal ions prior to analysis with techniques like inductively coupled plasma mass spectrometry (ICP-MS). []
Q7: Can this compound be used for the separation of metal ions?
A7: Yes, this compound loaded polyurethane foam (PUF) has shown potential for separating specific metal ions. It can effectively separate 203Hg(II) from 75Se(IV), and Co(II) from Ni(II), or vice versa. []
Q8: Does this compound find applications in the detection of trace metals?
A8: Yes, a 0.5% this compound acetone solution has been investigated for its ability to detect trace metals, particularly those transferred from objects to the skin through handling. [] The reagent forms colored complexes with various metals, allowing for their visualization. [, ]
Q9: Can this compound be utilized for desulfurization processes?
A9: Yes, research suggests that this compound-4-sulfonic acid acts as an effective redox catalyst in liquid redox desulfurization. Studies using a laboratory-scale setup and a pilot plant for coal gas demonstrated its high activity and selectivity for converting sulfur compounds to thiosulfate. Notably, it outperformed the conventional catalyst ammonium 1,4-naphthoquinone-2-sulfonate in terms of molar efficiency. []
Q10: What are the applications of this compound in organic synthesis?
A10: this compound serves as a valuable building block in organic synthesis:
- 1,4-oxazine synthesis: It reacts with acetylenic esters in the presence of phosphine derivatives to yield 1,4-oxazine derivatives through a cascade of reactions involving a vinylphosphonium salt intermediate. []
- Baudisch reaction intermediate: Studies suggest that a copper(II)-hydroxylamine-catechol complex, potentially formed with the involvement of this compound, could be an intermediate in the Baudisch reaction. []
Q11: Have computational methods been employed to study this compound?
A11: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level have been performed to determine the optimized geometry and vibrational wavenumbers of this compound. [] These calculations were further refined using the scaled quantum mechanical methodology, achieving a root mean square deviation of 9.69 cm−1. []
Q12: What other computational analyses have been carried out on this compound?
A12: In addition to geometry optimization and vibrational analysis, Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis have been conducted using the B3LYP/6-31G** method to gain deeper insights into the electronic structure and properties of this compound. []
Q13: What analytical techniques are commonly used for the detection and quantification of this compound and its metal complexes?
A13: A variety of analytical techniques have been employed:
- Spectrophotometry: This technique exploits the absorbance properties of this compound and its metal complexes at specific wavelengths. UV-Vis spectrophotometry has been used to determine this compound in various solutions, [] while derivative spectrophotometry, particularly second-derivative spectrophotometry, offers enhanced sensitivity for quantifying metal complexes after preconcentration. [, , ]
- Differential pulse polarography (DPP): This electrochemical technique offers high sensitivity and selectivity for the determination of metal ions, particularly after their complexation and preconcentration with this compound-4-sulfonic acid. [, , ]
- Atomic absorption spectrometry (AAS): This technique utilizes the absorption of light by atoms in the gaseous state to determine the concentration of a specific element. Both flame atomic absorption spectrometry (FAAS) [, ] and graphite furnace atomic absorption spectrometry (GFAAS) [, , ] have been used in conjunction with this compound for trace metal analysis.
- Inductively coupled plasma mass spectrometry (ICP-MS): This technique offers high sensitivity and multi-element detection capabilities, making it suitable for trace metal analysis in complex matrices, especially after online preconcentration using this compound-4-sulfonic acid impregnated resins. []
- Thermal lens microscopy (TLM): This sensitive technique detects minute changes in the refractive index of a solution due to the absorption of light, making it suitable for the determination of trace amounts of analytes, including metal complexes. []
Q14: Are there validated analytical methods for this compound and its applications?
A14: Several analytical methods employing this compound have undergone validation procedures to ensure their reliability and accuracy. Researchers have meticulously evaluated factors such as pH, reagent concentration, interference from other ions, and the effects of diverse matrices (e.g., alloys, biological samples, environmental samples) to optimize method performance. [, , , , , , , , , , , , , , ] Validation parameters often include assessing linearity, detection limit, quantification limit, precision (repeatability and reproducibility), accuracy (recovery studies), and robustness.
Q15: What are the limitations of using this compound in analytical applications?
A15: While this compound is a valuable reagent for various analytical applications, some limitations should be considered:
- Interference: The presence of certain ions can interfere with the complexation and detection of target metals. Therefore, it's crucial to investigate and address potential interferences during method development and validation. [, , , , , , , , , , , , , ]
- Selectivity: Although this compound exhibits selectivity towards specific metal ions, it can still react with others, potentially impacting the accuracy of the analysis. Employing appropriate masking agents or separation techniques can mitigate this issue. [, , , , , , , , , , , , , , ]
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